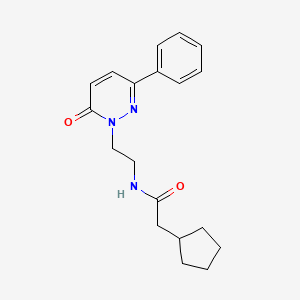

2-cyclopentyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-cyclopentyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c23-18(14-15-6-4-5-7-15)20-12-13-22-19(24)11-10-17(21-22)16-8-2-1-3-9-16/h1-3,8-11,15H,4-7,12-14H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUOGNKKUQNDAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-cyclopentyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide, a pyridazinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a cyclopentyl group and a pyridazinone core, which are known to influence its pharmacological properties.

The molecular formula of 2-cyclopentyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide is C19H23N3O2, with a molecular weight of approximately 325.41 g/mol. The compound typically exhibits a purity of 95% in research applications. Below is a summary of its key physical properties:

| Property | Value |

|---|---|

| Molecular Formula | C19H23N3O2 |

| Molecular Weight | 325.41 g/mol |

| Melting Point | Specific values vary, typically around 160–165 °C |

| Solubility | Soluble in organic solvents like ethanol and DMSO |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways. Research indicates that the compound may exhibit anti-inflammatory and analgesic properties, similar to other pyridazinone derivatives. The mechanism involves modulation of signaling pathways that regulate inflammation and pain response.

Biological Activity Studies

Recent studies have explored the compound's efficacy in various biological assays:

- Anti-Cancer Activity : Preliminary investigations suggest that 2-cyclopentyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide may inhibit the activity of the c-Met receptor tyrosine kinase, which is implicated in cancer progression. In vitro studies demonstrated a reduction in cell viability in cancer cell lines treated with this compound.

- Neuroprotective Effects : Research indicates potential neuroprotective effects against neuroinflammatory diseases. The compound has been shown to modulate inflammatory cytokines in neuronal cultures, suggesting its utility in treating conditions like Alzheimer's disease.

- Analgesic Properties : In animal models, the compound exhibited significant analgesic effects comparable to standard analgesics, indicating its potential for pain management.

Case Studies

Several case studies have documented the biological effects of this compound:

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines (e.g., A549 lung cancer cells) revealed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation and induction of apoptosis, suggesting its potential as an anti-cancer agent.

- Neuroinflammation Model : In an experimental model of neuroinflammation, administration of the compound reduced levels of pro-inflammatory markers such as TNF-alpha and IL-6, highlighting its therapeutic potential for neurodegenerative diseases.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-cyclopentyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide is with a molecular weight of 325.4 g/mol. The compound features a pyridazine ring which is significant in its biological activity.

Anti-inflammatory Agents

Recent studies highlight the compound's potential as a cyclooxygenase-2 (COX-2) inhibitor. COX-2 plays a crucial role in inflammation and pain pathways, making it a target for anti-inflammatory drugs. In vitro studies have demonstrated that derivatives of pyridazine exhibit potent COX-2 inhibitory activity, with some compounds showing better efficacy than traditional NSAIDs like celecoxib. For instance, certain derivatives showed IC50 values as low as 15.50 nM, indicating strong inhibition capabilities .

Cancer Treatment

The pyridazine scaffold is being explored for its anticancer properties. Research indicates that compounds containing this moiety can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression . The structural modifications of the pyridazine ring can enhance selectivity and potency against various cancer cell lines.

Neurological Disorders

Emerging evidence suggests that compounds similar to 2-cyclopentyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide may have neuroprotective effects. The ability to modulate inflammatory responses in the brain could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Further research is required to elucidate the exact mechanisms and therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy of pyridazine-based compounds. Modifications to the cyclopentyl group or variations in substituents on the pyridazine ring can significantly influence biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Substituting different phenyl groups | Alters binding affinity and selectivity |

| Changing alkyl chain length | Impacts solubility and pharmacokinetics |

| Introducing halogen atoms | May enhance potency through electronic effects |

This table summarizes how structural changes can lead to variations in biological activity, emphasizing the importance of careful design in drug development.

Case Studies and Research Findings

Several studies have documented the effectiveness of pyridazine derivatives, including 2-cyclopentyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide:

- COX Inhibition Study : A study demonstrated that certain derivatives exhibited superior COX-2 inhibition compared to established drugs, suggesting a promising avenue for developing safer anti-inflammatory medications .

- Anticancer Research : Investigations into the anticancer properties revealed that modifications to the pyridazine structure could lead to significant reductions in tumor cell viability across various cancer types .

- Neuroprotection Trials : Preliminary trials indicated potential neuroprotective effects, warranting further exploration into its use for treating neurodegenerative conditions.

Comparison with Similar Compounds

Core Pyridazinone Modifications

- 2-(5-Chloro-4-fluoro-6-oxo-pyridazin-1-yl)-N-[4-methyl-3-[2-(2-pyridyl)ethylsulfamoyl]phenyl]acetamide (23) The pyridazine ring here is substituted with Cl and F at positions 5 and 4, respectively, introducing strong electron-withdrawing effects. In contrast, the target compound’s unsubstituted phenyl group at position 3 offers steric bulk without electronic perturbation . Key Difference: Halogenation vs. phenyl substitution alters electronic profiles and binding kinetics.

- Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] Features a dihydro-pyridazinone ring (partial saturation) and a p-tolyl group (electron-donating methyl). The reduced ring saturation may decrease planarity, affecting interactions with flat binding pockets (e.g., kinase ATP sites). The methyl group increases lipophilicity (logP) compared to the target compound’s phenyl .

Acetamide Side Chain Modifications

- 2-(6-Oxo-3-phenyl-1(6H)-pyridazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide

- N-(4-Iodophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide (8b) The iodophenyl group adds significant molecular weight (505.37 g/mol vs. The methylthio (-SMe) group is prone to oxidation, which may shorten half-life compared to the stable cyclopentyl group .

Physicochemical and Pharmacological Properties

Table 1: Comparative Physicochemical Data

Table 2: Pharmacological Implications

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for preparing 2-cyclopentyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide?

- Methodological Answer : The compound's synthesis likely involves multi-step reactions, including cyclization and amide coupling. For example, pyridazinone derivatives (as in ) are often synthesized via nucleophilic substitution or cyclocondensation of hydrazines with diketones. The cyclopentyl group may be introduced via alkylation using cyclopentyl halides. Amide bond formation between the cyclopentylacetate and the pyridazinone-ethylamine intermediate could employ carbodiimide-based coupling (e.g., EDC/HOBt) under inert conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/GC-MS : Quantify purity (>95% recommended for biological assays) .

- NMR (¹H, ¹³C, 2D-COSY) : Confirm stereochemistry and substituent positions, particularly the pyridazinone ring and cyclopentyl moiety .

- FT-IR : Verify functional groups (e.g., carbonyl stretches at ~1650–1750 cm⁻¹ for amide and pyridazinone) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against kinases or phosphodiesterases (common targets for pyridazinone derivatives) .

- Cytotoxicity (MTT assay) : Use cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .

- Solubility/pharmacokinetics : Assess logP via shake-flask method and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Core modifications : Replace the cyclopentyl group with other aliphatic/aromatic rings to evaluate steric effects .

- Pyridazinone substitutions : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 3-phenyl position to enhance target binding .

- Amide linker optimization : Replace the ethyl spacer with polyethylene glycol (PEG) chains to improve solubility .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS detection : Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) to resolve matrix interferences.

- Internal standards : Deuterated analogs (e.g., d₅-cyclopentyl) improve quantification accuracy .

- Recovery validation : Spike-and-recovery experiments in plasma/tissue homogenates (target recovery: 85–115%) .

Q. How can X-ray crystallography resolve contradictions in proposed binding modes?

- Methodological Answer :

- Co-crystallization : Soak the compound with target proteins (e.g., kinases) in 20% PEG 3350, pH 7.4.

- Data refinement : Use software like PHENIX to resolve electron density discrepancies near the pyridazinone ring .

- Validation : Compare with docking simulations (AutoDock Vina) to confirm hydrogen-bond interactions .

Q. What strategies mitigate metabolic instability observed in preclinical studies?

- Methodological Answer :

- Prodrug design : Mask the amide group with enzymatically cleavable esters (e.g., pivaloyloxymethyl) .

- Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic assays .

- Isotope labeling : Use ¹⁴C-labeled compound to track metabolic pathways in vivo .

Contradictions & Validation

Q. How to address conflicting data on this compound’s selectivity across kinase assays?

- Methodological Answer :

- Panel screening : Test against a broad kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- ATP competition assays : Vary ATP concentrations (1–10 mM) to determine competitive/non-competitive inhibition .

- Mutagenesis studies : Introduce point mutations (e.g., gatekeeper residues) in kinase domains to validate binding .

Experimental Design

Q. What in vivo models are appropriate for evaluating this compound’s efficacy?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.